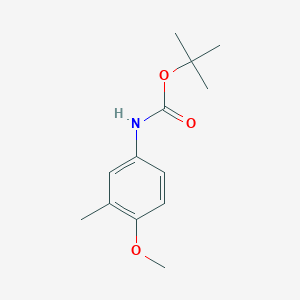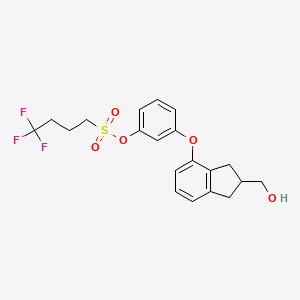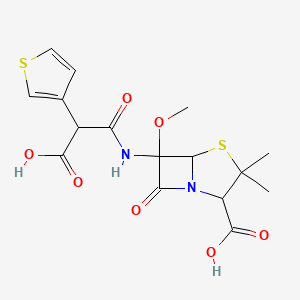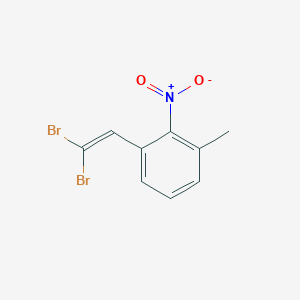
1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene is an organic compound characterized by the presence of a dibromo-vinyl group attached to a benzene ring substituted with a nitro and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene typically involves the reaction of 2-nitrobenzaldehyde with tetrabromomethane in the presence of a phosphite reagent. The reaction is carried out in a dichloromethane solvent under an argon atmosphere. The mixture is cooled to maintain a low temperature during the addition of the phosphite reagent, followed by quenching with sodium bicarbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency in a larger-scale operation.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromo-vinyl group can participate in substitution reactions, particularly with nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Reduction Reactions: Commonly use reducing agents like hydrogen gas in the presence of a metal catalyst.
Cyclization Reactions: Often require the presence of a base or a metal catalyst to facilitate the reaction.
Major Products:
Substitution Reactions: Yield substituted derivatives of the original compound.
Reduction Reactions: Produce the corresponding amine derivative.
Cyclization Reactions: Result in the formation of heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene involves its interaction with various molecular targets. The dibromo-vinyl group can participate in electrophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to potential biological effects .
Comparación Con Compuestos Similares
Deltamethrin: A synthetic pyrethroid insecticide with a similar dibromo-vinyl group.
2,2-Dibromo-vinyl Trifluoromethyl Ketone: Another compound with a dibromo-vinyl group, used in organic synthesis.
Propiedades
Fórmula molecular |
C9H7Br2NO2 |
|---|---|
Peso molecular |
320.96 g/mol |
Nombre IUPAC |
1-(2,2-dibromoethenyl)-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C9H7Br2NO2/c1-6-3-2-4-7(5-8(10)11)9(6)12(13)14/h2-5H,1H3 |
Clave InChI |
FYJDMAUTUHQASI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C=C(Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


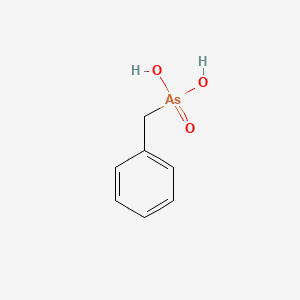
![trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14116649.png)
![dipotassium;[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate](/img/structure/B14116669.png)

![(2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B14116677.png)

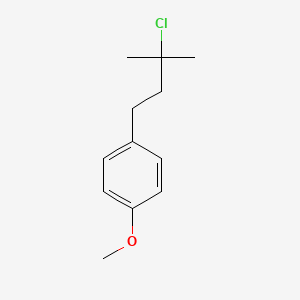
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116689.png)
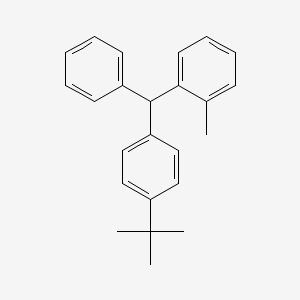
![1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14116701.png)
